

Spectroscopic and Structural Analysis of Catalpalactone: A Technical Overview

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Compound of Interest

Compound Name: Catalpalactone

Cat. No.: B180410

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of natural products is paramount. This guide provides a detailed summary of the available spectroscopic data for **Catalpalactone**, a bioactive compound isolated from plants of the *Catalpa* genus.

Catalpalactone, with the molecular formula $C_{15}H_{14}O_4$ and a molecular weight of 258.27 g/mol, has been the subject of phytochemical investigations, particularly from *Catalpa ovata*. Its structure has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While numerous studies reference the use of these methods for the identification of **Catalpalactone**, a consolidated public repository of the complete raw spectroscopic data is not readily available in the surveyed literature.

However, based on the established structure, typical spectroscopic features can be predicted and are generally described in publications focusing on the isolation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Catalpalactone** based on its known chemical structure. This information is crucial for the identification and characterization of this compound in natural product extracts.

Table 1: Predicted 1H NMR Spectroscopic Data for **Catalpalactone**

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	7.2 - 7.8	m	-
H-3	~5.5	m	-
H-4	~6.0	d	-
H-5'	~2.5	m	-
H-6'	~2.7	m	-
CH ₃	~1.5	s	-
CH ₃	~1.6	s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Catalpalactone**

Position	Predicted Chemical Shift (δ , ppm)
C=O (Lactone)	165 - 175
C=O (Lactone)	160 - 170
Aromatic C	120 - 150
C-2	160 - 170
C-3	70 - 80
C-3a	130 - 140
C-4	120 - 130
C-5	125 - 135
C-6	125 - 135
C-7	120 - 130
C-7a	140 - 150
C-2'	160 - 170
C-3'	120 - 130
C-4'	130 - 140
C-5'	30 - 40
C-6'	80 - 90
CH ₃	20 - 30
CH ₃	20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data for **Catalpalactone**

Functional Group	Predicted Absorption (cm ⁻¹)
C=O (Lactone)	1750 - 1780
C=C (Aromatic)	1600, 1450
C-O (Ester)	1000 - 1300
C-H (Aromatic)	3000 - 3100
C-H (Aliphatic)	2850 - 3000

Table 4: Predicted Mass Spectrometry (MS) Data for **Catalpalactone**

Ion	Predicted m/z
[M] ⁺	258
[M+H] ⁺	259
[M+Na] ⁺	281
Fragmentation Ions	Various fragments corresponding to the loss of CO, CO ₂ , and other neutral fragments from the lactone rings.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **Catalpalactone** would typically involve the following steps:

1. Isolation and Purification:

- Extraction of the plant material (e.g., stem bark of *Catalpa ovata*) with a suitable solvent such as methanol or ethanol.
- Partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

- Chromatographic separation of the target fraction using techniques like column chromatography (silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Catalpalactone**.

2. NMR Spectroscopy:

- Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Recording ^1H NMR and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Performing 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete assignment of proton and carbon signals.

3. Infrared (IR) Spectroscopy:

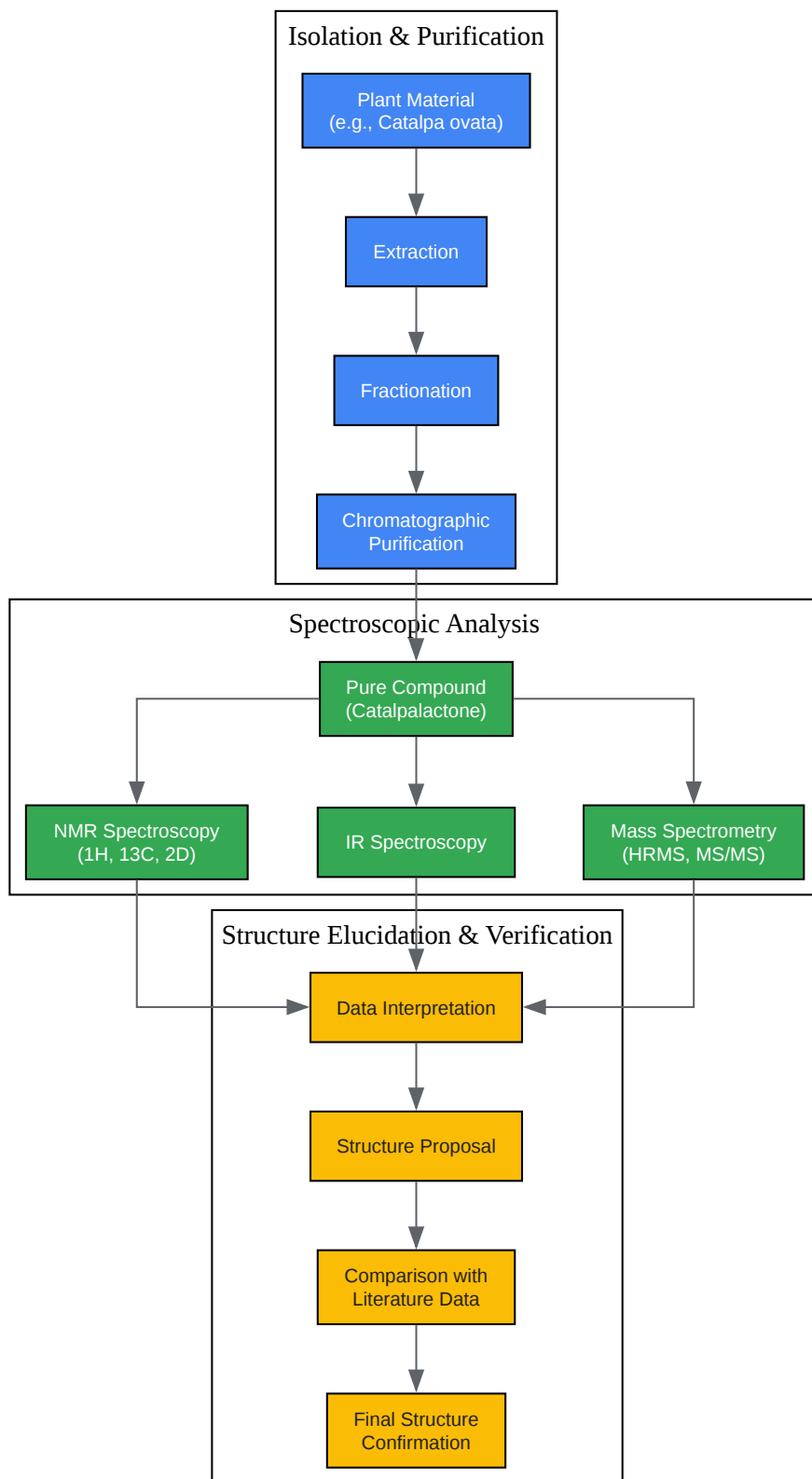
- Preparing a sample of the pure compound, either as a thin film on a salt plate (e.g., NaCl, KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- Recording the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

4. Mass Spectrometry (MS):

- Introducing the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS).
- Acquiring the mass spectrum in both positive and negative ion modes.
- Performing tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The general workflow for the spectroscopic analysis and characterization of a natural product like **Catalpalactone** is depicted in the following diagram.



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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of **Catalpalactone**. For definitive and detailed experimental data, researchers are encouraged to consult specialized phytochemical literature that reports the original isolation and comprehensive structural elucidation of this compound.

- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of Catalpalactone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180410#spectroscopic-data-nmr-ir-ms-of-catalpalactone\]](https://www.benchchem.com/product/b180410#spectroscopic-data-nmr-ir-ms-of-catalpalactone)

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